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This technical guide provides a comprehensive overview of the quantum chemical calculations

of 4-Aminopyridazine, a molecule of significant interest in medicinal chemistry and materials

science.[1][2][3] This document is intended for researchers, scientists, and professionals in

drug development, offering a centralized resource for theoretical data and computational

methodologies.

Molecular Structure and Properties
4-Aminopyridazine, with the chemical formula C₄H₅N₃, is a heterocyclic amine.[4] Its

structure, characterized by a pyridazine ring substituted with an amino group, is a key

determinant of its chemical behavior and biological activity.

Optimized Molecular Geometry
Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been

employed to determine the optimized geometry of 4-Aminopyridazine and its derivatives.[5][6]

These calculations provide precise data on bond lengths, bond angles, and dihedral angles,

which are crucial for understanding the molecule's three-dimensional conformation. While

specific data for the isolated 4-Aminopyridazine molecule is not extensively published, studies

on related aminopyridine compounds provide valuable reference points. For instance,
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calculations on a monohydrate arsenate salt of 4-aminopyridine using the B3LYP/6-311+G(d,p)

level of theory show C-N bond lengths in the pyridinium ring ranging from 1.341 to 1.472 Å and

C-C bond lengths between 1.373 and 1.420 Å.[6]

Table 1: Representative Calculated Geometric Parameters for Aminopyridine Derivatives

Parameter Bond/Angle
Calculated
Value (Å or °)

Level of
Theory

Source

Bond Length C-C (ring) 1.373 - 1.420
B3LYP/6-

311+G(d,p)
[6]

Bond Length C-N (ring) 1.341 - 1.472
B3LYP/6-

311+G(d,p)
[6]

Bond Angle C-C-C (ring)
117.441 -

121.309

B3LYP/6-

311+G(d,p)
[6]

Bond Angle N-C-C (ring)
119.303 -

122.945

B3LYP/6-

311+G(d,p)
[6]

Note: These values are for a protonated 4-aminopyridine salt and may differ from the neutral

molecule.

Computational Methodology
The theoretical investigation of 4-Aminopyridazine and its analogues predominantly utilizes

Density Functional Theory (DFT) due to its balance of accuracy and computational cost.[5][7]

Standard Computational Protocol
A typical workflow for the quantum chemical analysis of 4-Aminopyridazine involves the

following steps:

Structure Optimization: The initial molecular geometry is optimized to find the lowest energy

conformation. This is commonly performed using the B3LYP functional with a basis set such

as 6-311++G(d,p).[8]
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Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated

at the same level of theory to confirm that the optimized structure corresponds to a true

energy minimum (i.e., no imaginary frequencies) and to simulate infrared and Raman

spectra.[7][9]

Electronic Property Calculation: Key electronic properties, including the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are

determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

[10][11]

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to identify the

electron-rich and electron-deficient regions of the molecule, providing insights into its

reactivity and intermolecular interactions.[7][10]
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Computational workflow for quantum chemical analysis.

Electronic and Spectroscopic Properties
The electronic and spectroscopic characteristics of 4-Aminopyridazine are fundamental to its

application in various fields.
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Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO energies are crucial for understanding the electronic transitions and

reactivity of a molecule. A study on a 4-aminopyridine-4-aminopyridinium thiocyanate complex

reported HOMO and LUMO energies of -6.17 eV and -6.04 eV, respectively, resulting in a small

energy gap of 0.13 eV, which suggests significant charge transfer interactions within that

specific system.[10] For the isolated 4-Aminopyridazine molecule, the HOMO-LUMO gap is

expected to be larger, indicating greater stability.

Table 2: Representative Calculated Electronic Properties for Aminopyridine Systems

Property
Molecule/Syst
em

Calculated
Value (eV)

Method Source

HOMO Energy

4-aminopyridine-

4-

aminopyridinium

thiocyanate

-6.17 DFT [10]

LUMO Energy

4-aminopyridine-

4-

aminopyridinium

thiocyanate

-6.04 DFT [10]

Energy Gap

4-aminopyridine-

4-

aminopyridinium

thiocyanate

0.13 DFT [10]

Vibrational Analysis
Theoretical vibrational spectra (FTIR and Raman) are often calculated to aid in the

interpretation of experimental spectra. DFT calculations have shown good agreement with

experimental vibrational frequencies for aminopyridine derivatives.[5][8][9] The vibrational

modes involve stretching and bending of the various bonds within the molecule, providing a

fingerprint for its identification and characterization.

Molecular Reactivity
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Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting reactive

sites. For aminopyridine derivatives, the nitrogen atoms of the pyridine ring are typically regions

of negative potential (electron-rich), making them susceptible to electrophilic attack. The amino

group can also influence the charge distribution.[7][10]

Molecular structure of 4-Aminopyridazine.

Conclusion
Quantum chemical calculations provide a powerful framework for understanding the structural,

electronic, and reactive properties of 4-Aminopyridazine. This theoretical data is invaluable for

guiding the design of new pharmaceuticals and functional materials. The methodologies and

findings summarized in this guide offer a solid foundation for further computational and

experimental research on this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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